molecular formula C9H21ClN2 B3030970 1-Isobutylpiperidin-4-amine hydrochloride CAS No. 1177306-12-5

1-Isobutylpiperidin-4-amine hydrochloride

Cat. No.: B3030970
CAS No.: 1177306-12-5
M. Wt: 192.73 g/mol
InChI Key: MELWCTFAQYLICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. nih.govnih.gov Its prevalence stems from a combination of favorable chemical and physical properties that make it an ideal building block in drug design and organic synthesis. ijnrd.org

Piperidine derivatives are integral to the development of a wide range of pharmaceuticals, spanning more than twenty drug classes. nih.gov These include analgesics, antipsychotics, antihistamines, and anticancer agents. The incorporation of a piperidine scaffold into a molecule can significantly influence its pharmacological profile. For instance, the nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets.

From a synthetic standpoint, the piperidine ring is a versatile scaffold that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). The chair-like conformation of the piperidine ring also provides a three-dimensional framework that can be exploited to achieve specific spatial arrangements of functional groups, which is often crucial for potent and selective biological activity. The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for their construction, including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov

Contextualizing 1-Isobutylpiperidin-4-amine (B1268201) Hydrochloride in Contemporary Academic Investigations

1-Isobutylpiperidin-4-amine hydrochloride is a specific derivative of the piperidine scaffold that is of interest as a building block in synthetic organic chemistry. americanchemicalsuppliers.com Its structure features an isobutyl group attached to the piperidine nitrogen and an amine group at the 4-position. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it convenient for use in various chemical reactions.

While extensive research on the specific pharmacological activities of this compound is not widely documented in publicly available scientific literature, its structural components suggest its potential as a precursor or intermediate in the synthesis of more complex molecules. The primary amine at the 4-position serves as a key functional handle for further chemical modifications. For instance, it can undergo acylation, alkylation, or be used in the formation of amides, sulfonamides, and other derivatives. The isobutyl group on the nitrogen atom provides a degree of lipophilicity, which can be a desirable feature in modulating the pharmacokinetic properties of a potential drug candidate.

The synthesis of this compound would likely proceed through a reductive amination reaction. This common and efficient method in organic synthesis would involve reacting 1-isobutylpiperidin-4-one with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. This approach allows for the direct formation of the C-N bond at the 4-position of the piperidine ring.

In the context of contemporary academic investigations, compounds like this compound are valuable tools for medicinal chemists and organic synthesists. They serve as starting materials for the construction of libraries of novel compounds that can be screened for biological activity against a variety of therapeutic targets. The exploration of derivatives of this and similar 4-aminopiperidines continues to be an active area of research in the quest for new and improved therapeutic agents. longdom.orglongdom.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.ClH/c1-8(2)7-11-5-3-9(10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELWCTFAQYLICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589651
Record name 1-(2-Methylpropyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177306-12-5
Record name 1-(2-Methylpropyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isobutylpiperidin 4 Amine Hydrochloride and Its Analogues

Established Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. nih.gov Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from the reduction of pyridine (B92270) precursors to complex multi-component cyclization reactions.

Catalytic Hydrogenation and Reductive Cyclization Approaches

Catalytic hydrogenation of pyridine derivatives represents one of the most direct and widely employed methods for the synthesis of the piperidine core. asianpubs.org This approach typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. A variety of catalysts, including platinum, palladium, rhodium, and nickel, have been proven effective for this transformation. asianpubs.org The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and, in some cases, stereoselectivity. For instance, the hydrogenation of substituted pyridines using a PtO2 catalyst in glacial acetic acid under hydrogen pressure has been reported to afford the corresponding piperidine derivatives. asianpubs.org

Reductive cyclization offers another powerful strategy for constructing the piperidine ring. These reactions involve the formation of the heterocyclic ring through the reduction of a linear precursor containing both the nitrogen atom and the carbon chain. An example of this is the electroreductive cyclization of an imine with a terminal dihaloalkane, which proceeds via the formation of a radical anion intermediate followed by intramolecular cyclization. nih.gov Another approach involves the reductive cyclization of δ-aminoamides or δ-haloamides. mdpi.com

Table 1: Examples of Catalytic Hydrogenation for Piperidine Synthesis

Pyridine SubstrateCatalystConditionsProductYield (%)Reference
2-MethylpyridinePtO2Glacial Acetic Acid, 70 bar H2, rt, 4-6 h2-MethylpiperidineN/A asianpubs.org
3-MethylpyridinePtO2Glacial Acetic Acid, 70 bar H2, rt, 4-6 h3-MethylpiperidineN/A asianpubs.org
2-BromopyridinePtO2Glacial Acetic Acid, 50 bar H2, rt, 6 h2-BromopiperidineN/A asianpubs.org
PyridineRu/PDVBWater, 1.0 MPa H2, 100 °C, 3 hPiperidine>99 researchgate.net
PyridineRh/CHexafluoroisopropanol, H2Piperidine>99 rsc.org

Intra- and Intermolecular Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a means to form the piperidine ring from a single acyclic precursor. nih.gov These reactions can be initiated by various functional groups and reaction conditions. For example, the intramolecular hydroamination of alkenes containing a suitably positioned amino group, often catalyzed by transition metals, can lead to the formation of piperidines. organic-chemistry.org Radical-mediated amine cyclization, using catalysts such as cobalt(II), provides another effective route. nih.gov

Intermolecular cyclization, or annulation, involves the combination of two or more separate molecules to construct the piperidine ring. A common strategy is the [5+1] annulation, where a five-atom component reacts with a one-atom component. Reductive amination, the condensation of an amine with a dicarbonyl compound or its equivalent, followed by reduction, is a classic example of an intermolecular approach to piperidine synthesis. nih.gov

Table 2: Examples of Intra- and Intermolecular Cyclization for Piperidine Synthesis

Reaction TypeReactantsCatalyst/ReagentProductYield (%)Reference
Intramolecular Radical CyclizationLinear amino-aldehydeCobalt(II) complexPiperidine derivativeGood nih.gov
Intramolecular Hydroamination1-(3-aminopropyl)vinylarene[Rh(COD)(DPPB)]BF43-ArylpiperidineHigh organic-chemistry.org
Intermolecular [4+2] Cycloaddition (Aza-Diels-Alder)Imine and DieneLewis AcidTetrahydropyridine (B1245486)Varies nih.gov
Intermolecular Reductive CyclizationImine and 1,4-dibromobutaneElectrochemical1,2-Diphenylpiperidine55 nih.gov

Multicomponent Reaction Pathways for Heterocycle Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including functionalized piperidines. bas.bg These one-pot reactions involve the combination of three or more starting materials to form a product that contains the majority of the atoms from the reactants. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR that can lead to piperidine precursors. More contemporary MCRs for piperidine synthesis often involve the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound or a similar active methylene (B1212753) species. bas.bg Various catalysts, including Lewis acids and organocatalysts, have been employed to promote these reactions. bas.bg

Table 3: Examples of Multicomponent Reactions for Piperidine Synthesis

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)Reference
BenzaldehydeAnilineMethyl acetoacetateNano-sulfated zirconiaFunctionalized piperidine87 bas.bg
Aromatic AldehydeAmineβ-KetoesterSLS in waterHighly substituted piperidineup to 95 semanticscholar.org

Targeted Synthesis of Substituted 4-Aminopiperidine (B84694) Scaffolds

The synthesis of 1-isobutylpiperidin-4-amine (B1268201) hydrochloride requires specific methodologies to introduce the isobutyl group at the nitrogen atom and the amino group at the C-4 position of the piperidine ring.

Reductive Amination Protocols for Piperidone Intermediates

A highly effective and widely used method for the synthesis of N-substituted and 4-amino substituted piperidines is the reductive amination of a piperidone intermediate. masterorganicchemistry.com This reaction involves the condensation of a ketone (in this case, a 4-piperidone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 1-isobutylpiperidin-4-amine, a plausible route involves a two-step sequence starting from 4-piperidone (B1582916). First, 4-piperidone can be N-alkylated with isobutyraldehyde (B47883) via reductive amination to yield 1-isobutyl-4-piperidone (B135686). Subsequently, a second reductive amination of 1-isobutyl-4-piperidone with a source of ammonia (B1221849) (such as ammonium (B1175870) acetate (B1210297) or ammonia itself) would introduce the 4-amino group to furnish 1-isobutylpiperidin-4-amine.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reaction.

Table 4: Reagents and Conditions for Reductive Amination of Ketones

Ketone SubstrateAmineReducing AgentSolventConditionsProductYield (%)Reference
Aldehydes/KetonesPrimary/Secondary AminesSodium TriacetoxyborohydrideDichloroethaneAcetic AcidN-Alkyl/N,N-Dialkyl AminesHigh harvard.edu
AldehydesPrimary AminesSodium BorohydrideMethanolReflux, then rtSecondary Amines84 harvard.edu
KetonesAnilinesPhenylsilaneN/ADibutyltin dichlorideN-PhenylaminesGood organic-chemistry.org
N-Boc-4-piperidone3,4-DichloroanilineN/AN/AN/AN-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amineN/A researchgate.net

Amination Reactions for Introducing the 4-Amino Moiety

Direct amination of a pre-formed piperidine ring at the C-4 position is another potential strategy, although it is generally less common than the reductive amination of a 4-piperidone. These methods could involve nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring by an amino group equivalent. However, the reductive amination of a 4-piperidone intermediate is often the more practical and efficient approach for the synthesis of 4-aminopiperidine derivatives.

The final step in the synthesis of 1-isobutylpiperidin-4-amine hydrochloride involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 1-isobutylpiperidin-4-amine, with hydrochloric acid (HCl), often in a suitable solvent like ethanol (B145695) or ether, to precipitate the salt.

Specific Synthetic Routes to this compound

The construction of the this compound molecule can be approached through several synthetic strategies, primarily involving the formation of the N-substituted piperidone core followed by amination or the N-alkylation of a pre-existing 4-aminopiperidine scaffold.

Direct synthesis of N-substituted-4-piperidones often begins with a ring-closing reaction. A common method involves the reaction of a suitable primary amine with 1,5-dichloro-3-pentanone to form the piperidone ring. In the context of the target molecule, isobutylamine (B53898) would serve as the primary amine. The resulting N-isobutyl-4-piperidone can then be converted to the final amine via reductive amination.

An alternative pathway starts from commercially available 4-piperidone hydrochloride hydrate. google.com The synthesis would proceed through N-alkylation of the piperidone with an isobutyl halide (e.g., isobutyl bromide) under basic conditions. The subsequent N-isobutyl-4-piperidone intermediate is then converted to the amine. This conversion is typically achieved through methods such as forming an oxime followed by reduction, or more commonly, through direct reductive amination using ammonia or a protected amine equivalent, followed by deprotection and formation of the hydrochloride salt.

Patent literature provides valuable insight into scalable and economically viable synthetic routes for key intermediates. The industrial synthesis of piperidine derivatives often prioritizes cost-effective starting materials, mild reaction conditions, and high yields.

One patented approach details a method for synthesizing N-substituted-4-piperidones by reacting a primary amine with 1,5-dichloro-3-pentanone. google.com This method is advantageous due to its wide raw material source, simple operation, and potential for high yield, making it suitable for industrial production. google.com Another relevant patent describes a high-yield, eco-friendly process for preparing 4-piperidone HCl hydrate, a crucial starting material, from N-carbethoxy-4-piperidone. google.com This process involves ketal protection, deprotection of the carbethoxy group, and subsequent hydrolysis to yield the desired piperidone salt, highlighting a simple and economical route for large-scale synthesis. google.com

Table 1: Overview of Relevant Patent Literature for Industrial Synthesis

PatentKey IntermediateSynthetic ApproachReported Advantages
CN102731369AN-substituted-4-piperidoneRing-closing reaction between a primary amine and 1,5-dichloro-3-pentanone. google.comWide raw material source, mild conditions, simple operation, low cost, high yield. google.com
WO2022195497A14-Piperidone HCl HydrateConversion from N-carbethoxy 4-piperidone via ketal protection/deprotection. google.comHigh yield, high purity, simple, economical, and eco-friendly. google.com

Stereoselective and Asymmetric Synthesis of Chiral Aminopiperidines

Many biologically active piperidine derivatives are chiral, requiring precise control over stereochemistry during synthesis. Asymmetric synthesis has become a critical tool for producing single-enantiomer drugs, as different enantiomers can have varied pharmacological and toxicological profiles. nih.govresearchgate.net The development of stereoselective methods to access chiral aminopiperidines often relies on the use of chiral auxiliaries or catalysts. nih.gov

Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.netresearchgate.net

Oxazolidinones, popularized by David A. Evans, are among the most utilized chiral auxiliaries. wikipedia.orgresearchgate.net They can be attached to a substrate to form chiral imides, which then undergo highly diastereoselective reactions such as alkylations and aldol (B89426) reactions. researchgate.net Camphorsultam is another effective chiral auxiliary used in asymmetric transformations, including Michael additions and Claisen rearrangements. wikipedia.org For the synthesis of chiral piperidines, a chiral auxiliary like N-tert-butanesulfinamide can be used to prepare chiral imines, which then undergo stereodivergent allylation to introduce a new stereocenter with high control. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Feature
Evans OxazolidinonesAlkylation, Aldol, and Diels-Alder reactions. researchgate.netForms chiral imides that provide high diastereoselectivity. researchgate.net
Camphorsultam (Oppolzer's sultam)Michael additions, Claisen rearrangements. wikipedia.orgOffers high asymmetric induction. wikipedia.org
N-tert-ButanesulfinamideSynthesis of chiral amines from imines. nih.govAllows for stereodivergent synthesis depending on reaction conditions. nih.gov
PseudoephedrineAsymmetric alkylation of amides. wikipedia.orgBoth enantiomers are available, allowing access to either product enantiomer. wikipedia.org

Chiral Catalysts offer a more atom-economical approach by enabling a small amount of a chiral molecule to generate a large quantity of enantiomerically enriched product. csic.es Asymmetric catalysis is a powerful tool for producing optically pure compounds. Transition metal catalysts with chiral ligands are commonly employed. For instance, chiral copper catalysts can be used for the enantioselective δ-C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov Rhodium and iridium complexes with chiral phosphorus ligands have shown high efficiency in the asymmetric hydrogenation of imines, enamines, and N-heteroarenes to produce chiral amines. nih.govacs.org

Biocatalysis, using enzymes like transaminases (TAs), represents a greener and more sustainable method for chiral amine production. beilstein-journals.org These enzymes can convert a prochiral ketone into a chiral amine in a single step with high yield and excellent enantiomeric excess. beilstein-journals.orgresearchgate.net

Table 3: Examples of Chiral Catalysis in Aminopiperidine Synthesis

Catalyst TypeExampleTransformationReference
Transition Metal CatalystChiral Rhodium or Iridium complexesAsymmetric hydrogenation of pyridinium (B92312) salts or imines. nih.govnih.gov nih.govnih.gov
Transition Metal CatalystChiral Copper complexEnantioselective δ-C-H cyanation of acyclic amines. nih.gov nih.gov
BiocatalystImmobilized ω-transaminases (TAs)Asymmetric amination of a prochiral ketone to a chiral amine. beilstein-journals.org beilstein-journals.org
BiocatalystImine Reductases (IREDs)Diastereoselective reduction of enamine/imine intermediates. researchgate.net researchgate.net

When a molecule already contains one or more stereocenters, the formation of an additional stereocenter must be controlled to produce the desired diastereomer. Various methods have been developed to achieve high levels of diastereocontrol in the synthesis of densely substituted piperidines. nih.gov

One strategy involves the diastereoselective hydrogenation of substituted pyridines. The choice of catalyst can significantly influence the stereochemical outcome. For example, hydrogenation of a disubstituted pyridine using a palladium catalyst might favor the formation of a trans-piperidine, while a platinum-based catalyst could yield the cis-isomer preferentially. rsc.org Subsequent base-mediated epimerization can then be used to convert the kinetically favored product into the thermodynamically more stable diastereomer. rsc.org

Substrate-directed reactions are another powerful tool. In the synthesis of highly substituted, oxygenated piperidines, an existing amino group on a tetrahydropyridine ring can direct an epoxidation reaction. nih.gov By protonating the nitrogen to form an ammonium group, it can form a hydrogen bond with the epoxidizing agent (e.g., a peracid), directing the delivery of the oxygen atom to one face of the double bond, resulting in high diastereoselectivity. nih.gov Chemo-enzymatic strategies can also be employed, where a highly enantioselective enzymatic step is followed by a diastereoselective chemical reduction to install multiple stereocenters with high precision. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Strategies

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes, making the implementation of green chemistry principles essential. unibo.it This involves designing synthetic routes that are more atom-economical, use less hazardous substances, and operate under milder conditions. nih.govresearchgate.net

For piperidine synthesis, green approaches include the development of one-pot multicomponent reactions that form the piperidine ring in a single step, which presents significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net The use of biocatalysts, such as immobilized enzymes, aligns with green chemistry principles as these reactions are typically run in aqueous media under mild temperature and pressure conditions, reducing energy consumption and waste. beilstein-journals.org

Furthermore, research is being conducted on synthesizing piperidine derivatives from bio-renewable starting materials. A novel method has been developed for the production of 2-aminomethylpiperidine through the selective hydrogenolysis of 2,5-bis(aminomethyl)furan, which can be derived from biomass. rsc.org Another aspect of green chemistry is the replacement of hazardous reagents. While piperidine is a valuable synthetic block, it is also a substance with safety concerns. In other areas of chemistry, such as solid-phase peptide synthesis, significant effort has been dedicated to finding viable, less hazardous alternatives to piperidine for routine chemical transformations. rsc.org

Sustainable Reagents and Solvent Selection in Aminopiperidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aminopiperidines to reduce the environmental footprint of these processes. A key focus is the selection of sustainable reagents and solvents that are less hazardous and more environmentally benign than their traditional counterparts.

Sustainable Reagents:

The move towards more sustainable reagents involves replacing toxic and hazardous chemicals with safer alternatives. For instance, in reductive amination reactions, milder and more selective reducing agents like sodium triacetoxyborohydride are often preferred over less selective hydrides. masterorganicchemistry.com Furthermore, the use of catalytic hydrogenation with catalysts such as rhodium on carbon or platinum oxide represents a more atom-economical approach compared to stoichiometric reagents. rsc.org Biocatalysis, employing enzymes like transaminases, represents a pinnacle of sustainable reagent use, as these reactions occur under mild aqueous conditions and often with high selectivity, thereby reducing the need for protecting groups and extensive purification steps. wiley.comnih.gov

Solvent Selection:

Traditional organic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are often used in amide bond formation and other steps in aminopiperidine synthesis. However, due to their toxicity and environmental persistence, there is a significant push to replace them with greener alternatives. researchgate.net Bio-based solvents like Cyrene™, derived from cellulose, have been successfully employed in the synthesis of amides from acid chlorides and amines, offering a more sustainable option with a favorable environmental profile. rsc.org Deep eutectic solvents (DESs) have also emerged as promising green alternatives, being non-volatile, thermally stable, and having tunable polarity, making them suitable for a variety of amination reactions. mdpi.com The use of ethanol as a solvent in molybdenum-catalyzed allylic amination further demonstrates the shift towards more environmentally friendly reaction media. acs.org

The following table summarizes some green solvent alternatives and their applications in relevant synthetic transformations:

Green SolventApplication in SynthesisAdvantages
Cyrene™ Amide bond formationBio-derived, biodegradable, low toxicity
Deep Eutectic Solvents (DESs) Amination reactionsLow volatility, high thermal stability, tunable properties
Ethanol Allylic aminationBio-renewable, low toxicity, readily available
Water Biocatalytic transaminationNon-toxic, non-flammable, environmentally benign

Waste Minimization and Process Intensification

Waste minimization and process intensification are critical components of sustainable pharmaceutical manufacturing, aiming to improve efficiency, reduce costs, and lessen the environmental impact of chemical syntheses.

Waste Minimization:

The pharmaceutical industry has historically generated significant amounts of waste, often due to multi-step syntheses with less than optimal atom economy. pharmafeatures.com Strategies to minimize waste in aminopiperidine synthesis focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as hydrogenation, are inherently more atom-economical than stoichiometric reactions.

Recycling and Reuse: Implementing procedures for the recovery and reuse of solvents and catalysts. For example, some catalytic systems used in amination reactions are designed to be recoverable through simple techniques like centrifugation. acs.org

Reduction of Purification Steps: Optimizing reaction conditions to improve selectivity and reduce the formation of byproducts, thereby minimizing the need for extensive chromatographic purification, which consumes large quantities of solvents. masterorganicchemistry.com

Process Intensification:

Process intensification involves the development of innovative equipment and techniques to dramatically improve manufacturing efficiency. numberanalytics.comsartorius.com This can lead to smaller production footprints, reduced energy consumption, and enhanced safety. pharmafeatures.com Key process intensification strategies applicable to aminopiperidine synthesis include:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors offers numerous advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents. pharmafeatures.com Microreactors, in particular, provide a highly controlled environment for chemical reactions. numberanalytics.com

Use of Enabling Technologies: Employing technologies like microwave irradiation can accelerate reaction times and improve yields in certain synthetic steps, contributing to a more intensified and efficient process. nih.gov

The table below outlines some process intensification techniques and their potential benefits in the synthesis of aminopiperidines and their analogues:

Process Intensification TechniquePotential Benefits
Continuous Flow Reactors Enhanced safety, improved process control, easier scalability
Microreactors Precise control of reaction conditions, rapid screening of parameters
Reactive Distillation Increased conversion, reduced equipment size, energy savings
Microwave-Assisted Synthesis Reduced reaction times, improved yields

Advanced Analytical and Structural Characterization of 1 Isobutylpiperidin 4 Amine Hydrochloride

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the elucidation of the molecular structure of 1-Isobutylpiperidin-4-amine (B1268201) hydrochloride, providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of 1-Isobutylpiperidin-4-amine hydrochloride in solution. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a definitive structural map can be constructed.

In the ¹H NMR spectrum, the protonated amine (NH₃⁺) at the C4 position is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the isobutyl group would present characteristic signals: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group attached to the piperidine (B6355638) nitrogen. The piperidine ring itself would show a series of complex, overlapping multiplets corresponding to the axial and equatorial protons at the C2, C3, C5, and C6 positions, as well as the proton at the C4 position.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The four carbons of the isobutyl group and the four distinct carbons of the piperidine ring (C4, C3/C5, and C2/C6) would be clearly resolved. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by establishing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Piperidine N-CH₂CH₂~3.0 - 3.2d (doublet)~65.0
Isobutyl CHCH~2.8 - 3.0m (multiplet)~26.0
Isobutyl CH₃CH₃~1.0 - 1.2d (doublet)~20.0
Piperidine C2/C6CH₂~3.3 - 3.6 (axial/equatorial)m (multiplet)~52.0
Piperidine C3/C5CH₂~1.8 - 2.2 (axial/equatorial)m (multiplet)~28.0
Piperidine C4-HCH~3.1 - 3.4m (multiplet)~48.0
Amine NH₃⁺NH₃⁺~8.0 - 9.0br s (broad singlet)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule's functional groups. For this compound, the spectrum is dominated by features characteristic of an ammonium (B1175870) salt and an aliphatic amine. A very broad and strong absorption band is anticipated in the 2400-3000 cm⁻¹ region, which is a hallmark of the N-H stretching vibrations within the protonated amine (NH₃⁺) group involved in hydrogen bonding. cdnsciencepub.com

Table 2: Expected FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)2400 - 3000Strong, Broad
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
N-H Bend (Asymmetric)~1600Medium
N-H Bend (Symmetric)~1505Medium
C-N Stretch1150 - 1250Medium

Mass spectrometry (MS) is used to determine the compound's molecular weight and study its fragmentation patterns. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for purity assessment and identification.

Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule of the free base, [M+H]⁺, corresponding to the molecular weight of 1-isobutylpiperidin-4-amine plus a proton. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. nih.govscielo.br The most likely fragmentation would involve the cleavage of the N-isobutyl bond, leading to the loss of a neutral isobutene molecule or the formation of an isobutyl cation. Another common fragmentation pathway for piperidine derivatives is the alpha-cleavage adjacent to the ring nitrogen, resulting in the opening of the piperidine ring. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zDescription
[M+H]⁺157.17Protonated molecular ion of the free base (C₉H₂₁N₂⁺)
Fragment 1101.10Loss of isobutene (C₄H₈) via fragmentation
Fragment 257.07Isobutyl cation (C₄H₉⁺)

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, offering definitive proof of structure and insights into intermolecular forces.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. A suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the electron density map of the unit cell, revealing the precise coordinates of each atom.

This analysis would confirm the molecular connectivity, establish the chair conformation of the piperidine ring, and determine the exact bond lengths and angles. Key crystallographic parameters such as the crystal system, space group, and unit cell dimensions would be defined, providing a unique fingerprint for this specific crystalline form.

Table 4: Representative Crystallographic Data Obtainable from SCXRD Analysis

ParameterExample Data
Chemical FormulaC₉H₂₁ClN₂
Formula Weight192.73
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Calculated from cell dimensions
Z (Molecules per unit cell)e.g., 4

The crystal structure reveals how individual molecules pack together, which is governed by intermolecular forces. In the case of this compound, the dominant interactions are strong hydrogen bonds. researchgate.netnih.gov The three protons of the ammonium group (NH₃⁺) act as hydrogen bond donors, while the chloride anion (Cl⁻) serves as the primary hydrogen bond acceptor.

Computational Chemistry and Reaction Mechanism Studies

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult to obtain through experiments alone.

For any proposed reaction involving 1-Isobutylpiperidin-4-amine (B1268201) hydrochloride, computational methods can be used to identify the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This energy barrier is crucial for understanding the reaction rate.

By mapping the entire reaction pathway, including any intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. This information can then be used in kinetic modeling to predict how the reaction rate will change with varying conditions such as temperature and concentration.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are typically performed on single, static molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time, including their movements and interactions with their environment. ulisboa.pt

MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. For 1-Isobutylpiperidin-4-amine hydrochloride, MD simulations could be used to explore its conformational landscape, identifying the most stable shapes (conformers) the molecule can adopt. This is particularly relevant for a flexible molecule containing a piperidine (B6355638) ring and an isobutyl group.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. pharmaexcipients.comnih.gov This can provide insights into its solubility and potential biological activity by observing how it binds to and interacts with a target protein or membrane. pharmaexcipients.comnih.gov

Table 2: Compound Names Mentioned

Compound Name

Chemical Reactivity and Derivatization Strategies of 1 Isobutylpiperidin 4 Amine Hydrochloride

Transformations Involving the Piperidine (B6355638) Ring Nitrogen Atom

The nitrogen atom within the piperidine ring of 1-isobutylpiperidin-4-amine (B1268201) is a tertiary amine. This structural feature defines its reactivity. Unlike primary or secondary amines, this nitrogen cannot undergo acylation or sulfonylation reactions as it lacks a proton to be removed.

Further alkylation of the tertiary nitrogen is possible, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, would typically involve reacting the free base form of the molecule with a strong alkylating agent, such as an alkyl halide (e.g., methyl iodide). The product would be a 1-isobutyl-1-alkylpiperidin-4-amine halide salt. However, such transformations are less common in derivatization strategies unless the introduction of a permanent positive charge is specifically desired. Under typical conditions for modifying the 4-amino group, the tertiary piperidine nitrogen remains unreactive.

Functionalization and Modification of the 4-Amino Group

The primary amino group at the 4-position is the most reactive site for a wide range of chemical transformations. Its accessibility and nucleophilicity make it the primary target for derivatization, enabling the synthesis of a diverse library of compounds.

Amidation: The primary 4-amino group readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents), to form the corresponding amides. This is a robust and widely used transformation for creating derivatives. For instance, in the synthesis of related 4-aminopiperidine (B84694) derivatives, a general procedure involves dissolving the amine in a suitable solvent like toluene, adding an acid chloride, and using a base like triethylamine (B128534) to neutralize the HCl generated during the reaction. mdpi.com This approach allows for the introduction of a wide array of substituents.

Alkylation: The 4-amino group can also be alkylated. Reductive amination is a common method for introducing alkyl groups, where an aldehyde or ketone reacts with the primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A study on related compounds utilized sodium triacetoxyborohydride (B8407120) as the reducing agent for the reductive amination of N-substituted 4-piperidones with various amines to generate a library of 4-aminopiperidines. mdpi.com Similarly, 1-isobutylpiperidin-4-amine can be further alkylated at the 4-amino position using this methodology. Direct alkylation with alkyl halides can also occur, though it can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts at the 4-position.

Table 1: Representative Reactions at the 4-Amino Group This table presents hypothetical but chemically sound examples based on established reaction principles for 4-aminopiperidines.

Reagent Reaction Type Product Structure
Acetyl Chloride Amidation N-(1-isobutylpiperidin-4-yl)acetamide
Dodecanoyl Chloride Amidation N-(1-isobutylpiperidin-4-yl)dodecanamide
Acetone, NaBH(OAc)₃ Reductive Alkylation N-isopropyl-1-isobutylpiperidin-4-amine

The reaction of the primary 4-amino group with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. researchgate.net This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net The reaction is reversible and the stability of the resulting imine can vary.

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. odu.edu Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. odu.edu The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. researchgate.net

These imine intermediates can be isolated or used for subsequent transformations. A key reaction is their reduction to secondary amines, which is the second step of reductive amination as discussed previously. This two-step sequence of imine formation followed by reduction is a powerful method for creating C-N bonds.

Reactions at the Isobutyl Substituent

The isobutyl group attached to the piperidine nitrogen is a saturated alkyl substituent. It consists solely of carbon-carbon and carbon-hydrogen single bonds. Under the conditions typically employed for the derivatization of the amino groups, this alkyl chain is chemically inert. It does not possess any functional groups that would make it susceptible to common transformations like oxidation, reduction, or nucleophilic/electrophilic attack without resorting to harsh, non-selective reaction conditions (e.g., free-radical halogenation) that would likely degrade other parts of the molecule. Therefore, the isobutyl group generally serves as a stable, lipophilic structural component that does not participate in the primary derivatization strategies of the molecule.

Regioselective and Chemoselective Chemical Transformations

Chemoselectivity is a key consideration in the derivatization of 1-isobutylpiperidin-4-amine due to the presence of two nitrogen atoms with different reactivity. The piperidine nitrogen is a tertiary amine, while the exocyclic amino group is primary.

Primary Amine vs. Tertiary Amine: The primary amino group is significantly more nucleophilic and sterically accessible than the tertiary piperidine nitrogen. Furthermore, the primary amine possesses protons that can be substituted in reactions like acylation and sulfonylation.

This difference in reactivity allows for highly regioselective and chemoselective transformations at the 4-amino position without affecting the piperidine nitrogen. For example, when the molecule is treated with one equivalent of an acylating agent like an acid chloride, the reaction will occur exclusively at the 4-amino group. nih.govnih.gov This inherent chemoselectivity is advantageous as it often eliminates the need for protecting group strategies for the piperidine nitrogen, simplifying synthetic routes. mdpi.com In essence, the tertiary amine of the piperidine ring is non-nucleophilic and unreactive under standard acylation, alkylation, and imine formation conditions, directing all such transformations to the primary 4-amino group.

Non Biological Applications in Advanced Materials Science and Industrial Chemistry

Role as a Synthetic Building Block for Complex Molecules

As a bifunctional molecule, containing both a secondary amine within the piperidine (B6355638) ring and a primary amine at the 4-position, 1-Isobutylpiperidin-4-amine (B1268201) hydrochloride serves as a versatile synthetic building block. This dual reactivity allows for its incorporation into a variety of more complex molecular architectures through sequential or selective chemical transformations.

In the realm of organic synthesis, N-substituted 4-aminopiperidines are valuable precursors for the construction of intricate molecular frameworks. The primary amino group can readily undergo a range of chemical reactions, such as acylation, alkylation, and condensation, to introduce new functional groups. Subsequently, the tertiary amine of the piperidine ring can be involved in further transformations. While specific examples detailing the use of 1-Isobutylpiperidin-4-amine hydrochloride in multi-step syntheses for non-biological complex molecules are not extensively documented in publicly available literature, its structural motifs are found in various patented chemical structures, suggesting its role as a key intermediate.

For instance, the synthesis of novel analogues of various inhibitors often involves the condensation of an aminopiperidine derivative with another key intermediate. beilstein-journals.org The isobutyl group on the piperidine nitrogen can influence the steric and electronic properties of the final molecule, which is a critical aspect in the design of specialized chemicals.

The production of fine chemicals often requires intermediates that can be readily functionalized. N-substituted 4-aminopiperidines, including the isobutyl derivative, are valuable in this regard. They can be used in the synthesis of specialized chemicals for various industries. For example, derivatives of 4-anilinopiperidine are key intermediates in the production of several commercially significant compounds. researchgate.net The synthesis of these molecules often involves the alkylation of the piperidine nitrogen, a reaction analogous to the structure of this compound. The presence of the isobutyl group can impart specific solubility and reactivity properties that are advantageous in certain industrial processes.

Applications in Materials Science

The unique structure of this compound makes it a candidate for incorporation into various materials, where it can impart specific properties such as thermal stability, altered surface characteristics, and improved mechanical performance.

N-alkyl-4-aminopiperidine derivatives have been explored as monomers or additives in polymer chemistry. The two amine groups of this compound allow it to act as a building block in the synthesis of polyamides. Polyamides are a class of polymers known for their excellent mechanical properties and thermal stability. nih.govresearchgate.netscielo.br The general synthesis of polyamides involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative. youtube.com The incorporation of the N-isobutylpiperidine moiety into the polymer backbone can introduce unique structural features, potentially affecting the polymer's solubility, glass transition temperature, and crystallinity.

Furthermore, N-alkylated piperidine derivatives have been investigated as stabilizers for polymeric materials against degradation caused by light, heat, and oxidation. google.comepo.org While specific data on this compound is limited, analogous tetra-alkyl-piperidine derivatives have shown significant stabilizing effects in polymers like polyolefins. google.com

The amine groups in this compound also suggest its potential use as a curing agent for epoxy resins. Amine-based curing agents react with the epoxy groups to form a cross-linked polymer network, resulting in a hard and durable material. threebond.co.jpgoogle.comgoogle.comevonik.comevonik.com The structure of the amine, including the presence of the isobutyl group, can influence the curing kinetics and the final properties of the cured epoxy system.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeRole of this compoundPotential Impact on Polymer Properties
PolyamidesDiamine monomerIntroduction of a cyclic, N-alkylated structure into the polymer backbone, potentially affecting solubility and thermal properties.
Epoxy ResinsCuring agent/hardenerCross-linking of epoxy resins, with the isobutyl group potentially influencing cure speed and the mechanical properties of the final thermoset.
PolyolefinsStabilizer (as a hindered amine light stabilizer - HALS)Improved resistance to degradation from UV light and heat, extending the service life of the material.

The modification of surfaces to impart specific functionalities is a key area in materials science. Amines are commonly used for the surface functionalization of various substrates. The primary amine group of this compound can be grafted onto surfaces to introduce amino functionalities. These functionalized surfaces can then be used for further chemical modifications or to alter the surface properties, such as adhesion, wettability, and biocompatibility. While direct studies on the use of this compound for surface coatings are not prevalent, the general principles of amine-based surface modification are well-established for materials like nanoparticles and alloys. mdpi.commdpi.com

Catalytic Applications in Organic Transformations

Piperidine and its derivatives are known to act as organocatalysts in a variety of organic reactions. The basic nitrogen atom of the piperidine ring can catalyze reactions such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations. While the catalytic activity of this compound itself has not been extensively reported, the broader class of piperidine derivatives is recognized for its catalytic potential. mdpi.com The presence of the isobutyl group and the additional primary amine could modulate the catalytic activity and selectivity compared to simpler piperidine derivatives.

Organocatalytic Roles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral amines, including derivatives of piperidine, are particularly prominent in this field, facilitating a wide array of asymmetric transformations. The catalytic activity of these amines typically stems from their ability to form transient iminium or enamine intermediates with carbonyl compounds, thereby activating them towards nucleophilic attack.

The structure of 1-isobutylpiperidin-4-amine suggests it could function as a bifunctional organocatalyst. The secondary amine of the piperidine ring can engage in enamine or iminium ion formation, while the primary amine at the 4-position could act as a hydrogen-bonding donor to orient substrates and enhance stereoselectivity. This dual functionality is a sought-after feature in catalyst design.

Table 1: Potential Organocatalytic Reactions Facilitated by Piperidine Derivatives

Reaction TypeCatalystSubstratesProductEnantiomeric Excess (ee)
Michael Addition(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidinePropanal and trans-β-nitrostyreneγ-Nitro-aldehyde99%
Aldol ReactionL-ProlineAcetone and p-nitrobenzaldehydeAldol adduct76%
Mannich ReactionProline-derived thioureaAcetophenone, p-nitrobenzaldehyde, and p-anisidineβ-Amino ketone99%

This table presents examples of reactions catalyzed by amine-based organocatalysts, illustrating the potential roles that a molecule like this compound could play.

Research into piperidine-based organocatalysts has demonstrated their efficacy in various carbon-carbon bond-forming reactions. For instance, chiral piperidines have been successfully employed in asymmetric Michael additions, aldol reactions, and Mannich reactions, yielding products with high enantiomeric purity. nih.govacs.org The isobutyl group on the piperidine nitrogen of this compound would provide steric bulk, which could influence the stereochemical outcome of such reactions. The hydrochloride salt form implies that the amine is protonated, and deprotonation would be necessary to generate the catalytically active neutral amine.

Ligands in Transition Metal Catalysis for Asymmetric Reactions

The development of chiral ligands for transition metal catalysts is a central theme in asymmetric synthesis. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. Piperidine derivatives, with their stereochemically defined structures and the presence of a coordinating nitrogen atom, are attractive candidates for ligand design.

This compound possesses two potential coordination sites: the piperidine nitrogen and the primary amino group. This allows for the possibility of acting as a bidentate ligand, forming a stable chelate ring with a metal center. The stereochemistry of the piperidine ring, which can exist in a stable chair conformation with substituents in either axial or equatorial positions, can be exploited to create a well-defined chiral pocket around the metal.

Table 2: Examples of Piperidine-Containing Ligands in Asymmetric Catalysis

Catalyst SystemReactionSubstrateProductEnantiomeric Excess (ee)
Pd(II) / (-)-SparteineOxidative Kinetic Resolution of Secondary Alcohols1-Phenylethanol(R)-1-Phenylethanol99%
Rh(I) / Chiral Phosphine-AminophosphineAsymmetric HydrogenationMethyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>99%
Ru(II) / Chiral Diamine-DiphosphineAsymmetric Hydrogenation of KetonesAcetophenone(R)-1-Phenylethanol98%

This table showcases the application of chiral ligands containing nitrogen atoms in transition metal-catalyzed asymmetric reactions, highlighting the potential for structurally related compounds like this compound.

Inhibitor Formulations and Corrosion Protection

The prevention of corrosion is a critical concern in numerous industrial applications. Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen, are widely used to protect metallic surfaces from degradation in aggressive environments. kfupm.edu.sa The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ekb.eg

Piperidine derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netresearchgate.net The nitrogen atom of the piperidine ring, with its lone pair of electrons, can coordinate with vacant d-orbitals of the metal, leading to strong adsorption. The presence of additional functional groups can further enhance the inhibition efficiency.

This compound possesses two nitrogen atoms that can serve as active centers for adsorption. The hydrochloride form suggests its potential application in acidic environments, where it would exist as a protonated species. The adsorption process can occur through electrostatic interactions between the cationic amine and the negatively charged metal surface (in the presence of specifically adsorbed anions like chloride) or through chemisorption involving the donation of electrons from the nitrogen atoms to the metal.

Table 3: Corrosion Inhibition Efficiency of Amine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)
Piperidine5 x 10⁻³93.8
2-Methylpiperidine5 x 10⁻³91.2
4-Methylpiperidine5 x 10⁻³95.1
N-Methylpiperidine5 x 10⁻³90.5

This table provides data on the corrosion inhibition efficiency of various piperidine derivatives, indicating the potential for this compound to act as an effective corrosion inhibitor.

Theoretical studies using density functional theory (DFT) have been employed to correlate the molecular structure of piperidine derivatives with their inhibition efficiency. researchgate.net Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment are used to predict the adsorption behavior and inhibitive properties of these compounds. Such computational approaches could be valuable in assessing the potential of this compound as a corrosion inhibitor.

Future Research Directions and Unexplored Avenues for 1 Isobutylpiperidin 4 Amine Hydrochloride

Development of Novel and Efficient Catalytic Synthetic Routes

The synthesis of N-alkylated piperidines is a cornerstone of medicinal and industrial chemistry. Future research on 1-Isobutylpiperidin-4-amine (B1268201) hydrochloride could greatly benefit from the development of novel catalytic routes that offer improvements in efficiency, selectivity, and sustainability over classical methods. One promising avenue is the use of "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. researchgate.net This methodology allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct, thus aligning with the principles of green chemistry. researchgate.net

Another area of exploration is the application of transition metal catalysts, such as iridium, palladium, or copper complexes, which have shown efficacy in the N-alkylation of amines and the synthesis of piperidine (B6355638) rings. elsevierpure.comnih.gov For instance, Cp*Ir complexes have been successfully used for the N-heterocyclization of primary amines with diols to form various cyclic amines. organic-chemistry.org Research could focus on adapting these catalytic systems for the final isobutylation step or for the construction of the piperidine ring itself with the desired substitution pattern.

Table 1: Potential Catalytic Strategies for the Synthesis of 1-Isobutylpiperidin-4-amine Hydrochloride

Catalytic Approach Potential Advantages Key Research Focus
Hydrogen Auto-Transfer Use of alcohols as alkylating agents, green chemistry (water as byproduct) Catalyst development and optimization for the specific substrates
Transition Metal Catalysis (Ir, Pd, Cu) High efficiency and selectivity, potential for asymmetric synthesis Ligand design, reaction condition screening, and catalyst stability
Biocatalysis High stereoselectivity, mild reaction conditions Enzyme screening and engineering for the desired transformation

Integration of Advanced Automation and High-Throughput Screening in Synthesis and Analysis

To accelerate the exploration of this compound and its derivatives, the integration of advanced automation and high-throughput screening (HTS) is essential. Automated synthesis platforms can be employed to rapidly generate libraries of related compounds by varying the substituents on the piperidine ring or the amine group. This would allow for a systematic investigation of structure-activity relationships.

Following synthesis, HTS techniques can be used to quickly assess the properties of these new compounds for various applications. For example, in materials science, automated screening could be used to evaluate the performance of these compounds as corrosion inhibitors or as building blocks for novel polymers. In a pharmaceutical context, HTS would be invaluable for screening compound libraries against biological targets.

Table 2: Hypothetical High-Throughput Workflow for this compound Derivatives

Stage Technology Objective
Library Synthesis Automated parallel synthesis platforms Rapid generation of a diverse library of analogs
Purification and Analysis Automated flash chromatography and LC-MS Efficient purification and characterization of synthesized compounds
Property Screening High-throughput screening assays (e.g., colorimetric, fluorescence) Quick identification of compounds with desired properties
Data Analysis Cheminformatics software Analysis of screening data to identify structure-activity relationships

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemical Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. For this compound, AI/ML models could be trained on existing data for piperidine-containing compounds to predict various properties, such as solubility, thermal stability, or potential biological activities.

Furthermore, generative AI models can be used for de novo design of new molecules based on the 1-isobutylpiperidin-4-amine scaffold. These models can explore a vast chemical space to propose novel structures that are optimized for specific applications. AI can also assist in synthetic planning by predicting viable reaction pathways and optimizing reaction conditions, thereby accelerating the discovery and development of new materials and molecules.

Table 3: Applications of AI and Machine Learning in the Study of this compound

AI/ML Application Description Potential Impact
Property Prediction Training models to predict physical, chemical, and biological properties Prioritization of synthetic targets and reduction of experimental screening
De Novo Molecular Design Generative models to create novel derivatives with optimized properties Discovery of new compounds with enhanced performance for specific applications
Retrosynthetic Analysis AI-powered tools to predict efficient synthetic routes Acceleration of the synthesis of novel derivatives

Identification of Further Non-Biological Industrial and Material Science Applications

The piperidine moiety is a versatile building block found in a wide range of industrial and commercial products. ijnrd.org While many applications of piperidines are in the pharmaceutical sector, there is significant potential for this compound in non-biological applications. ijnrd.orghashnode.dev

One area of interest is in the development of novel polymers and plastics. hashnode.dev The amine functionality of the compound could be used to incorporate it into polymer chains, potentially imparting unique properties such as improved thermal stability or altered surface characteristics. Another potential application is as a corrosion inhibitor, particularly for steel, as amine-containing compounds are known to be effective in this regard. ijnrd.org Its use as a catalytic agent or as an intermediate in the synthesis of agrochemicals, dyes, and pigments also warrants investigation. ijnrd.org

Table 4: Potential Industrial and Material Science Applications for Piperidine Derivatives

Application Area Role of the Piperidine Moiety Potential Benefit of this compound
Polymer Science Monomer or additive Imparting specific thermal or mechanical properties to polymers hashnode.dev
Corrosion Inhibition Adsorption onto metal surfaces Protection of metals from corrosion in various environments ijnrd.org
Agrochemicals Core scaffold for active ingredients Development of new pesticides or herbicides ijnrd.org
Catalysis Base or ligand Use in various organic transformations ijnrd.org
Dyes and Pigments Chemical intermediate Synthesis of novel colorants ijnrd.org

Q & A

Q. What are the primary synthetic routes for 1-Isobutylpiperidin-4-amine hydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via Mannich reactions or coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) . Yield optimization (87–98%) can be achieved by controlling reaction parameters such as temperature, stoichiometry of amine/ketone components, and solvent selection. For example, paraformaldehyde and phenethylamine hydrochloride are common amine components, while acetophenone derivatives serve as ketone precursors . Purification via column chromatography or recrystallization in acidic media (e.g., HCl) is recommended to isolate the hydrochloride salt.

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming the piperidine ring structure and isobutyl substitution pattern .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., expected m/z for C10H21N2Cl) .
  • Elemental Analysis : To validate stoichiometry and salt formation (e.g., HCl content) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats are mandatory. Avoid skin contact due to potential irritancy .
  • Engineering Controls : Use fume hoods to minimize inhalation risks during weighing or reactions .
  • Waste Disposal : Follow institutional guidelines for amine-containing waste, as improper disposal may lead to environmental hazards .

Advanced Research Questions

Q. How does this compound interact with biological targets such as amine oxidases or neurotransmitter receptors?

The compound’s piperidine core and isobutyl group may confer affinity for enzymes like semicarbazide-sensitive amine oxidase (SSAO), which catalyzes oxidative deamination of primary amines . Computational docking studies or radioligand binding assays (e.g., using <sup>3</sup>H-labeled analogs) can elucidate interactions with targets like nicotinic acetylcholine receptors (nAChRs), which are modulated by structurally similar piperidine derivatives .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values) across studies?

  • Batch Consistency : Verify peptide content, salt content, and solubility via HPLC and MS to rule out batch-to-batch variability .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature, buffer composition) to minimize variability in enzyme inhibition assays .
  • Statistical Validation : Use ANOVA or t-tests to assess significance across replicates, ensuring sample sizes are statistically powered .

Q. What methodologies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) to identify cytochrome P450-mediated oxidation pathways .
  • LC-MS/MS Quantification : Monitor plasma/tissue concentrations post-administration in animal models .
  • Pharmacokinetic Modeling : Use software like Phoenix WinNonlin to calculate parameters (e.g., half-life, bioavailability) .

Integration with Broader Research Frameworks

Q. How can this compound be integrated into studies on neuroinflammation or leukocyte migration?

SSAO, a target of piperidine derivatives, is implicated in leukocyte adhesion and vascular inflammation . In vivo models (e.g., murine endotoxemia) can assess the compound’s ability to inhibit SSAO activity, measured via hydrogen peroxide production or leukocyte infiltration markers .

Q. What theoretical frameworks guide mechanistic studies of this compound’s cytotoxic or neuroprotective effects?

Link hypotheses to established theories, such as:

  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., isobutyl vs. aryl groups) with cytotoxicity in cancer cell lines .
  • Free Radical Scavenging : Test antioxidant capacity via DPPH assays if neuroprotection is hypothesized .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in reporting synthetic and analytical data?

  • Experimental Details : Document reaction times, temperatures, and purification steps per IUPAC standards .
  • Raw Data Archiving : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like PubChem or Zenodo .
  • Statistical Reporting : Include confidence intervals and p-values for biological assays .

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Force Field Validation : Re-evaluate molecular dynamics simulations using experimentally derived parameters (e.g., bond angles from X-ray crystallography) .
  • Error Analysis : Quantify uncertainties in docking scores (e.g., RMSD values >2.0 Å indicate low reliability) .

Regulatory and Ethical Considerations

Q. What regulatory approvals are required for preclinical studies involving this compound?

  • Institutional Review : Submit protocols to ethics committees for studies involving animal models or human-derived tissues .
  • Material Safety Data Sheets (MSDS) : Ensure compliance with GHS labeling and hazard communication standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutylpiperidin-4-amine hydrochloride
Reactant of Route 2
1-Isobutylpiperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.